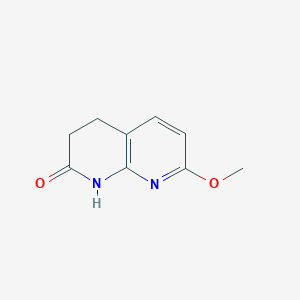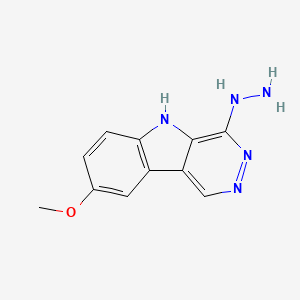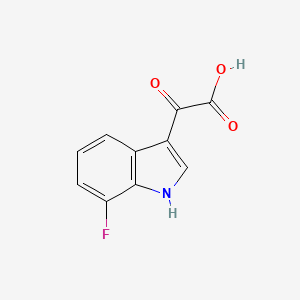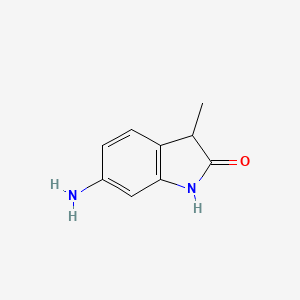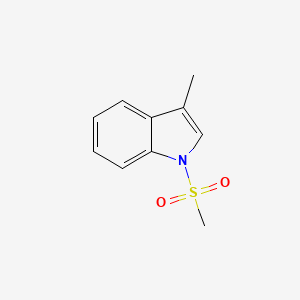
3-methyl-1-(methylsulfonyl)-1H-indole
Vue d'ensemble
Description
3-methyl-1-(methylsulfonyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MSI-1436 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
3-methyl-1-(methylsulfonyl)-1H-indole has been studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting the Wnt signaling pathway. This pathway is known to play a crucial role in the development and progression of cancer. In addition to cancer research, this compound has also been studied for its potential applications in obesity and diabetes research. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in obese and diabetic mice.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(methylsulfonyl)-1H-indole involves its interaction with the Wnt signaling pathway. This pathway plays a crucial role in the development and progression of cancer by promoting cell proliferation and survival. Studies have shown that this compound inhibits the Wnt signaling pathway by targeting the protein tyrosine phosphatase 1B (PTP1B) and glycogen synthase kinase-3β (GSK-3β) enzymes. These enzymes are known to be involved in the regulation of the Wnt signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. This compound has also been shown to reduce inflammation and oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-methyl-1-(methylsulfonyl)-1H-indole in lab experiments is its specificity towards the Wnt signaling pathway. This compound selectively targets the PTP1B and GSK-3β enzymes, which are known to be involved in the regulation of this pathway. In addition, this compound has been shown to have low toxicity and high stability, making it an ideal compound for lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-1-(methylsulfonyl)-1H-indole. One of the significant future directions is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another future direction is the study of the potential applications of this compound in other diseases such as Alzheimer's disease and Parkinson's disease. In addition, future studies could focus on the use of this compound in combination with other compounds to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future studies could focus on the development of more potent and selective inhibitors of the Wnt signaling pathway and the potential applications of this compound in other diseases.
Propriétés
IUPAC Name |
3-methyl-1-methylsulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-7-11(14(2,12)13)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEQBSDHRVUYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616092 | |
| Record name | 1-(Methanesulfonyl)-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108665-97-0 | |
| Record name | 1-(Methanesulfonyl)-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




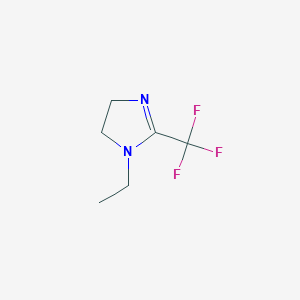
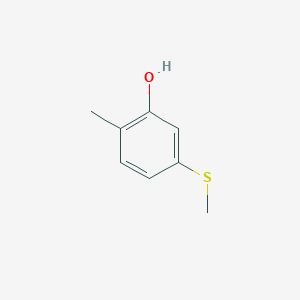
![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)

